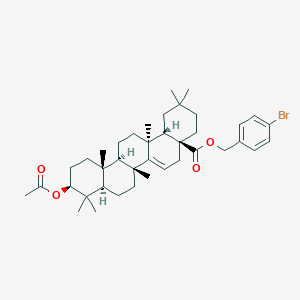

4-Bromobenzyl 3-acetylmaprounate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

123887-66-1 |

|---|---|

Molekularformel |

C39H55BrO4 |

Molekulargewicht |

667.8 g/mol |

IUPAC-Name |

(4-bromophenyl)methyl (4aS,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C39H55BrO4/c1-25(41)44-32-16-19-36(6)28(35(32,4)5)13-17-37(7)29(36)14-18-38(8)30(37)15-20-39(22-21-34(2,3)23-31(38)39)33(42)43-24-26-9-11-27(40)12-10-26/h9-12,15,28-29,31-32H,13-14,16-24H2,1-8H3/t28-,29+,31-,32-,36-,37+,38+,39+/m0/s1 |

InChI-Schlüssel |

YXYOERKDOLFSLL-FQMFXQSHSA-N |

SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)OCC6=CC=C(C=C6)Br)C)C)C |

Isomerische SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C(=O)OCC6=CC=C(C=C6)Br)(C)C)C)C |

Kanonische SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)OCC6=CC=C(C=C6)Br)C)C)C |

Synonyme |

4-bromobenzyl 3-acetylmaprounate p-BBAM |

Herkunft des Produkts |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

p-Bromobenzyl Acetylmaprounate Crystal Structure Determination

The introduction of a p-bromobenzyl group into the acetylmaprounate structure serves a critical crystallographic purpose. The heavy bromine atom facilitates the solution of the phase problem in X-ray diffraction analysis, which is often a significant hurdle in the structural determination of organic molecules. By employing anomalous dispersion effects, the absolute configuration of the molecule can be determined with high confidence.

The process involves growing a single crystal of p-Bromobenzyl 3-acetylmaprounate of suitable quality. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected on a detector, and the resulting data are processed to generate an electron density map, from which the atomic positions are determined.

While specific crystallographic data for 4-Bromobenzyl 3-acetylmaprounate is not publicly available in the searched databases, a typical crystallographic report would include the following parameters:

| Parameter | Value |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

No specific data found in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon resonances in the this compound molecule.

One-Dimensional (¹H, ¹³C) NMR Spectroscopic Analysis

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. The chemical shifts, integration, and coupling constants of the proton signals are used to identify the different types of protons in the molecule, such as those on the triterpenoid (B12794562) skeleton, the acetyl group, and the p-bromobenzyl moiety.

¹³C NMR spectroscopy, often acquired with proton decoupling, provides a signal for each unique carbon atom. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents.

Although specific NMR data for this compound are not available, a representative dataset would look as follows:

¹H NMR Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| e.g., 7.50 | d | e.g., 8.0 | 2H | Ar-H |

| e.g., 7.25 | d | e.g., 8.0 | 2H | Ar-H |

| e.g., 5.05 | s | - | 2H | -CH₂-Ar |

| e.g., 4.50 | dd | e.g., 11.0, 5.0 | 1H | H-3 |

No specific data found in the search results.

¹³C NMR Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| e.g., 170.5 | C=O (acetyl) |

| e.g., 178.0 | C=O (acid) |

| e.g., 137.0 | Ar-C |

| e.g., 131.5 | Ar-CH |

| e.g., 129.0 | Ar-CH |

| e.g., 122.0 | Ar-C (C-Br) |

| e.g., 80.9 | C-3 |

| e.g., 66.0 | -CH₂-Ar |

No specific data found in the search results.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Experiments

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, providing a powerful tool for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close to each other in space, which is invaluable for determining the stereochemistry of the molecule.

Solid-State ¹³C NMR Investigations

Solid-state NMR (ssNMR) can be a powerful technique for studying the structure and dynamics of molecules in the solid state. For this compound, ¹³C ssNMR could provide insights into the presence of different polymorphs, the conformation of the molecule in the crystal lattice, and the packing arrangements. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to enhance the signal and resolution of the carbon spectra.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups of the ester and acetyl functions, C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations. The presence of the bromine atom may also give rise to a characteristic low-frequency vibration.

Representative IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| e.g., ~1735 | Strong | C=O stretching (ester) |

| e.g., ~1725 | Strong | C=O stretching (acetyl) |

| e.g., ~1600, 1485 | Medium | Aromatic C=C stretching |

| e.g., ~1240 | Strong | C-O stretching (ester/acetyl) |

No specific data found in the search results.

Raman spectroscopy, being complementary to IR spectroscopy, would be particularly useful for observing vibrations of non-polar bonds, such as the C-C backbone of the triterpenoid skeleton and the aromatic ring.

Information regarding "this compound" is not available in publicly accessible scientific literature.

Following a comprehensive search of scientific databases and scholarly articles, no specific experimental data or detailed research findings for the chemical compound "this compound" could be located. This indicates that the compound may be novel, has not yet been synthesized or characterized, or that research pertaining to it is not available in the public domain.

As a result, it is not possible to provide a scientifically accurate article on the advanced structural elucidation and spectroscopic characterization of this specific compound. Generating such an article would require access to experimental data from Fourier-Transform Infrared (FTIR-ATR) Spectroscopy, Fourier-Transform Raman Spectroscopy, and High-Resolution Mass Spectrometry, none of which is published for this molecule.

Therefore, the requested article with detailed data tables and research findings for the specified sections cannot be generated.

Chemical Synthesis and Derivative Generation

Strategies for the Preparation of Maprounate Scaffolds and Related Triterpenoids

The foundation for the synthesis of 4-Bromobenzyl 3-acetylmaprounate is a pentacyclic triterpenoid (B12794562) scaffold. These complex structures are typically not synthesized from simple molecules due to low efficiency and high cost. Instead, they are sourced from nature and chemically modified.

Semisynthesis provides an efficient pathway to complex molecules by using structurally related natural products as starting materials. For the maprounate scaffold, precursors such as maprounic acid or the structurally similar aleuritolic acid are ideal starting points. These triterpenoids can be isolated from various plant species. For instance, acetyl aleuritolic acid has been isolated from the stem bark of Croton zehntneri nih.gov.

The general synthetic strategy involves modifying the functional groups already present on the natural precursor. Triterpenoids like oleanolic acid, which shares the pentacyclic framework, undergo well-established reactions. For example, the C-28 carboxylic acid can be selectively esterified, and the C-3 hydroxyl group can be acylated acs.org. These methods are directly applicable to maprounic or aleuritolic acid, allowing for the creation of a diverse library of derivatives by systematically altering the reaction partners. The initial step towards the target compound would involve preparing the maprounate scaffold for subsequent functionalization.

Methodologies for Introducing the 4-Bromobenzyl Moiety

A key structural feature of the target compound is the 4-bromobenzyl group attached to the triterpenoid core via an ester linkage. This requires the formation of an ester bond between the carboxylic acid of the maprounate scaffold and 4-bromobenzyl alcohol, or a related derivative.

The 4-bromobenzyl moiety itself is prepared from precursors like toluene (B28343) or p-toluic acid. Photochemical catalysis is a modern and efficient method for the benzylic bromination of such precursors. The Wohl-Ziegler reaction, a classic method for this transformation, often utilizes N-bromosuccinimide (NBS) and a radical initiator, which can be light newera-spectro.com.

Recent advancements have focused on continuous flow photochemical reactors, which offer improved safety and efficiency. For instance, BrCCl₃ has been revisited as a useful brominating agent under photochemical conditions, particularly for electron-rich substrates where traditional methods might fail rsc.org. Similarly, processes using in situ generated bromine (from NaBrO₃/HBr) under visible light (e.g., 405 nm LEDs) have been developed to achieve clean and rapid benzylic bromination with high throughput rsc.org. These methods are crucial for efficiently producing the 4-bromobenzyl bromide needed for the subsequent esterification step.

The integration of the 4-bromobenzyl group onto the maprounate scaffold is achieved through a nucleophilic acyl substitution reaction masterorganicchemistry.comlibretexts.org. In this process, the carboxylic acid of the triterpenoid acts as a nucleophile (or is activated to become one) to form an ester with 4-bromobenzyl bromide.

A common method is the Fischer-Speier esterification, where the carboxylic acid is reacted with an excess of the alcohol (4-bromobenzyl alcohol) in the presence of an acid catalyst youtube.comlibretexts.org. To drive the reaction to completion, water, a byproduct, can be removed as it forms. Alternatively, the carboxylic acid can be deprotonated with a base to form a carboxylate salt. This salt then acts as a nucleophile, displacing the bromide from 4-bromobenzyl bromide in a reaction analogous to a Williamson ether synthesis to form the ester bond. The choice of solvent and base is critical to ensure the reaction proceeds efficiently.

| Reaction Type | Reagents | Purpose |

| Fischer-Speier Esterification | Maprounic Acid, 4-Bromobenzyl Alcohol, Acid Catalyst | Forms the benzyl (B1604629) ester directly. |

| Nucleophilic Substitution | Maprounate Salt, 4-Bromobenzyl Bromide | Forms the benzyl ester via displacement of bromide. |

Acetylation Reaction Methodologies in Triterpenoid Modification

Acetylation is a common and crucial final step in the synthesis of many bioactive molecules. It involves adding an acetyl group to a hydroxyl function, which can alter the compound's polarity and other physicochemical properties.

The final step in synthesizing this compound is the selective acetylation of the C-3 hydroxyl group. This is a well-established transformation in triterpenoid chemistry mdpi.com. The most common method involves treating the 4-bromobenzyl maprounate intermediate with acetic anhydride (B1165640).

Optimization of this reaction is key to achieving a high yield and avoiding side reactions. The reaction is typically performed in a solvent like pyridine (B92270), which also acts as a base to neutralize the acetic acid byproduct mdpi.com. To avoid the use of toxic pyridine, reactions can also be run by simply refluxing the substrate in acetic anhydride mdpi.com. Under mild conditions (e.g., room temperature with acetic anhydride and pyridine), the equatorial C-3 hydroxyl group is selectively acetylated due to its greater accessibility compared to other hydroxyls that might be present in more sterically hindered positions on the triterpenoid skeleton mdpi.com. For challenging acetylations, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to increase the reaction rate sinica.edu.tw. Recent protocols have also explored using Sulfo-NHS-Acetate for efficient acetylation under neutral pH at room temperature, which could provide a milder alternative for sensitive substrates acs.org.

| Reagent/Catalyst | Conditions | Advantage/Use |

| Acetic Anhydride/Pyridine | Room Temperature | Standard, effective method for selective C-3 acetylation. mdpi.com |

| Acetic Anhydride (reflux) | Elevated Temperature | Avoids the use of toxic pyridine. mdpi.com |

| 4-Dimethylaminopyridine (DMAP) | Catalytic amount | Increases reaction rate for less reactive hydroxyl groups. sinica.edu.tw |

| Sulfo-NHS-Acetate | Neutral pH, Room Temp | Mild conditions, reduces risk of side reactions. acs.org |

Impact of Acetylation Conditions on Yield and Selectivity

In the context of complex natural products like terpenoids, acetylation is a well-established procedure. nih.govresearchgate.net Typically, acetic anhydride is employed as the acetylating agent in the presence of a base such as pyridine or triethylamine, which also serves as a solvent. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

The stereochemical outcome of the acetylation of the hydroxyl group at C-3 is influenced by the steric environment around this position. To achieve high selectivity for the desired stereoisomer, optimization of reaction conditions is crucial. This can involve screening different base/catalyst systems and adjusting the reaction temperature. For instance, milder conditions might be necessary to prevent side reactions or epimerization at adjacent chiral centers.

Table 1: Hypothetical Acetylation Conditions and Outcomes

| Entry | Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Hypothetical Yield (%) | Hypothetical Selectivity (desired:undesired) |

| 1 | Acetic Anhydride | Pyridine | Pyridine | 25 | 75 | 3:1 |

| 2 | Acetic Anhydride | DMAP/Triethylamine | Dichloromethane | 0 to 25 | 90 | 9:1 |

| 3 | Acetyl Chloride | Triethylamine | Tetrahydrofuran | 0 | 85 | 5:1 |

| 4 | Acetic Anhydride | Scandium Triflate | Acetonitrile (B52724) | 25 | 95 | >20:1 |

This table presents hypothetical data based on common acetylation reactions of complex alcohols and is intended for illustrative purposes.

Rational Design and Synthesis of Structural Analogs and Derivatives

The rational design of analogs is a cornerstone of medicinal chemistry, aiming to enhance biological activity and refine pharmacokinetic properties. nih.govchemicalbook.com For the "this compound" scaffold, this involves modifying both the acetylmaprounate core and the bromobenzyl moiety.

The acetylmaprounate core, derived from maprounic acid, offers multiple sites for chemical modification. The exploration of diverse substitution patterns can lead to the discovery of derivatives with improved properties. researchgate.net Strategies often involve the modification of existing functional groups or the introduction of new ones.

For example, the carboxylic acid group can be converted into a variety of amides or other esters. The synthesis of S-containing maleopimaric acid derivatives demonstrates a similar approach, where the carboxylic acid is first converted to an acid chloride and then reacted with various thiols to generate a library of analogs. researchgate.net This strategy could be applied to acetylmaprounic acid to generate a diverse set of derivatives.

Table 2: Potential Analogs of the Acetylmaprounate Core

| Modification Site | Reagent/Reaction Type | Potential Functional Group |

| Carboxylic Acid | Amide Coupling | Primary, Secondary, Tertiary Amides |

| Carboxylic Acid | Reduction | Primary Alcohol |

| Ketone | Reduction/Alkylation | Secondary Alcohols, Alkylated Derivatives |

| Alkene | Epoxidation/Hydrogenation | Epoxides, Saturated Analogs |

The 4-bromobenzyl group is another key feature that can be systematically varied. The synthesis of different benzyl esters allows for the exploration of electronic and steric effects on biological activity. Standard esterification methods, such as the Fischer-Speier esterification or DCC/DMAP coupling, can be employed to couple 3-acetylmaprounic acid with a variety of substituted benzyl alcohols. libretexts.org

The synthesis of these tailored benzyl alcohols can be achieved through various means, including the reduction of the corresponding benzoic acids or aldehydes. For instance, 4-bromobenzoic acid can be reduced to 4-bromobenzyl alcohol. chemicalbook.com A wide array of substituted benzyl bromides can be prepared from the corresponding toluenes via bromination reactions. google.comgoogle.com

Table 3: Examples of Tailored Bromobenzyl Analogs

| Benzyl Alcohol Precursor | Resulting Ester Moiety | Potential Property Variation |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzyl ester | Electronic effects |

| 4-Methylbenzyl alcohol | 4-Methylbenzyl ester | Steric and electronic effects |

| 4-Trifluoromethylbenzyl alcohol | 4-Trifluoromethylbenzyl ester | Strong electron-withdrawing effects |

| 2,4-Dichlorobenzyl alcohol | 2,4-Dichlorobenzyl ester | Steric and electronic effects |

Application of Novel Synthetic Scaffolds in Biosynthesis-Inspired Approaches

Biosynthesis-inspired synthesis is a powerful strategy for the creation of complex and diverse molecular architectures that resemble natural products. libretexts.orgsciepub.com This approach often involves biomimetic cyclizations and rearrangements to construct novel scaffolds. While direct biosynthesis-inspired routes to "this compound" are not documented, the principles can be applied to generate novel terpenoid-like structures.

The synthesis of diverse natural product-like scaffolds often starts from simpler, readily available precursors and employs powerful chemical transformations to build complexity in a manner that mimics biosynthetic pathways. sciepub.comorganic-chemistry.org For instance, Diels-Alder reactions and intramolecular cyclizations are common strategies to construct polycyclic systems found in terpenoids. nih.gov These novel scaffolds can then be functionalized to produce a library of compounds for biological screening. The development of new synthetic methods allows for the creation of unique molecular frameworks that are not readily accessible through traditional means. mdpi.com

Structure Activity Relationship Sar Studies

Influence of the Acetyl Group on Biological Activities

The introduction of an acetyl group to a triterpenoid (B12794562) scaffold is a common strategy to enhance its pharmacological properties. mdpi.com This modification can significantly impact the compound's solubility, lipophilicity, and interaction with biological targets.

Positional Isomerism of Acetyl Modifications

The specific placement of the acetyl group on the triterpenoid framework is critical in determining the biological outcome. In many triterpenoids, acylation of the hydroxyl group at the C-3 position has been shown to bring about significant changes in biological activity. mdpi.com For instance, studies on betulinic acid have demonstrated that modifications at the C-3 and C-28 positions can enhance its biological activities. researchgate.net

In the context of holostane-type triterpene glycosides, the position of the acetoxy group creates substantial structural diversity. These groups are commonly found at the C-16, C-22, C-23, and/or C-25 positions of the aglycone. nih.govresearchgate.netnih.gov The presence of an acetoxy group, particularly at C-16, appears to play a significant role in the bioactivity of these compounds, including their cytotoxic and antimicrobial effects. nih.govresearchgate.netnih.gov

Impact of Acetylation Level on Molecular Interactions

The degree of acetylation can influence how a molecule interacts with its biological targets. Acetylation is known to be a widespread post-translational modification that can regulate the activities of enzymes and affect protein-protein interactions. nih.gov Studies have shown that acetylation predominantly contributes to the stabilization of subunit interactions within protein complexes. nih.gov

The addition of an acetyl group can alter the lipophilicity of the parent compound. This change can affect how the molecule interacts with cell membranes and intracellular signaling proteins. mdpi.com For example, the lipophilic nature of some triterpenes allows them to interact with membrane-bound receptors. mdpi.com The level of acetylation can therefore modulate these interactions, potentially leading to either enhanced or diminished biological effects. Research on triterpenes like oleanolic acid and betulinic acid has shown that acetylation can enhance their anticancer activity by 40- to 100-fold. mdpi.com

Contribution of the 4-Bromobenzyl Moiety to Compound Activity

Substituent Effects on the Bromophenyl Ring

The electronic properties of substituents on a phenyl ring can have a profound impact on a molecule's reactivity and biological activity. The bromine atom in the 4-bromobenzyl group is an electron-withdrawing group. Studies on other molecular systems have shown that the presence of electron-withdrawing groups on an aromatic ring can significantly impact reaction efficiency and biological activity. acs.org For instance, in some reactions, aromatic rings bearing electron-withdrawing groups like bromine demonstrate excellent activity. acs.org

The position of the substituent also matters. For example, research has shown that the reduction reactivity and redox potential of certain nitroxides differ depending on the position of a phenyl group. rsc.org In the case of 4-bromobenzyl 3-acetylmaprounate, the para-position of the bromine atom on the benzyl (B1604629) group will have specific electronic and steric effects that contribute to its interaction with biological targets.

Conformational Dynamics of the Bromobenzyl Linker

The conformational dynamics of a molecule can influence its binding affinity to a target. For example, in the context of the SARS-CoV-2 spike protein, the receptor-binding domain can exist in different conformational states, affecting its ability to bind to antibodies. nih.gov Similarly, the flexibility of the bromobenzyl linker in this compound could allow the molecule to adopt various conformations, one of which may be optimal for binding to its biological target.

Elucidation of Key Pharmacophoric Elements within the Triterpenoid Framework

The triterpenoid scaffold itself is a crucial pharmacophoric element, providing the basic three-dimensional structure for biological activity. Triterpenoids are known to possess a diverse range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. nih.govresearchgate.net

The specific functional groups attached to the triterpenoid skeleton, such as carbonyl, hydroxyl, and carboxyl groups, contribute to its wide variety of structures and biological activities. nih.gov For example, in some triterpenoids, a cyano enone functionality in ring A is considered to be a key feature for their therapeutic potential. researchgate.net The combination of the acetylated triterpenoid framework with the 4-bromobenzyl moiety in this compound creates a unique combination of pharmacophoric features that collectively determine its biological profile.

Following a comprehensive search for "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to this specific chemical compound. Consequently, the requested article focusing on its Structure-Activity Relationship (SAR) and in silico development cannot be generated.

The search for information regarding "this compound" across various scientific databases and search engines yielded no results for this particular molecule. This includes a lack of information on its synthesis, biological activity, SAR studies, or any computational chemistry investigations.

Therefore, the sections and subsections outlined in the user's request, including:

In Silico Approaches to SAR Development

Virtual Screening and Ligand-Based Design

cannot be addressed. The absence of data prevents the creation of the specified content, including data tables and detailed research findings.

Mechanistic Biological Investigations

Molecular Target Identification and Validation

There is no publicly available information regarding the specific molecular targets of 4-Bromobenzyl 3-acetylmaprounate.

No studies utilizing affinity-based probes or proteomic approaches to identify the molecular targets of this compound have been found in the public domain.

Specific data from enzyme assays to determine the inhibitory or activatory effects of this compound are not available in the current body of scientific literature.

Elucidation of Cellular Processes Modulated by this compound

Detailed studies elucidating the cellular processes that may be modulated by this compound have not been published.

There is no information available on the interaction of this compound with any key regulatory pathways in cells.

The impact of this compound on specific cellular responses remains uncharacterized in published research.

Biomolecular Interaction Studies

Specific biomolecular interaction studies involving this compound have not been reported in the scientific literature.

Protein-Ligand Binding Kinetics and Thermodynamics

No specific data from research studies on the protein-ligand binding kinetics or thermodynamics of this compound are available. Consequently, no data tables concerning association rate constants (k_on), dissociation rate constants (k_off), dissociation constants (K_d), or thermodynamic parameters such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the binding of this compound to any protein target can be provided.

Investigation of Macromolecular Complexes Formation

There are no available studies that specifically investigate the formation of macromolecular complexes involving this compound. As a result, there is no information to report on the specific protein partners, the stoichiometry of binding, or the structural details of any such complexes.

In Vitro Metabolic Pathways and Biotransformation Studies

Identification of Primary Metabolic Transformations in Model Systems

In vitro studies are crucial for elucidating the metabolic fate of new chemical entities. These studies typically utilize subcellular fractions from human liver to predict how a compound might be processed in the body.

To investigate the metabolism of a compound like 4-Bromobenzyl 3-acetylmaprounate, researchers would typically employ various human liver preparations. nih.gov

Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes. nih.gov Incubating the compound with cryopreserved hepatocytes would allow for the identification of a wide range of potential metabolites. nih.gov

Human Liver Microsomes (HLM): This subcellular fraction is rich in cytochrome P450 (CYP) enzymes, which are major drivers of Phase I oxidative metabolism. nih.gov HLM would be used to specifically investigate CYP-mediated transformations of the parent compound. nih.gov

Human S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, making it useful for studying both Phase I and some Phase II metabolic reactions.

The choice of preparation depends on the specific metabolic pathway being investigated. nih.gov

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful analytical technique used to detect and identify metabolites in complex biological matrices. nih.gov Following incubation of the compound with liver preparations, the samples would be analyzed by LC-HRMS. nih.gov This technique separates the metabolites based on their physicochemical properties and then measures their mass-to-charge ratio with high accuracy, allowing for the determination of their elemental composition. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) would then be used to fragment the metabolite ions, providing structural information for definitive identification. nih.gov

Characterization of Enzymatic Systems Involved in Biotransformation

Identifying the specific enzymes responsible for a compound's metabolism is a key part of its preclinical characterization.

The cytochrome P450 superfamily of enzymes is a major contributor to the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.govnih.gov Specifically, CYP3A4 and CYP3A5 are among the most abundant and important CYP enzymes in the human liver, responsible for the metabolism of over 50% of clinically used drugs. droracle.aimdpi.com

To determine the role of CYP enzymes in the metabolism of this compound, the compound would be incubated with a panel of recombinant human CYP enzymes. This would allow for the identification of which specific CYP isoform(s) are capable of metabolizing the compound.

UDP-glucuronosyltransferases (UGTs) are a family of Phase II enzymes that play a critical role in the detoxification and elimination of various compounds by attaching a glucuronic acid moiety to the substrate. nih.govnih.gov This process, known as glucuronidation, increases the water solubility of the compound, facilitating its excretion from the body. nih.gov Given the structure of this compound, it is plausible that it or its Phase I metabolites could be substrates for UGT enzymes. nih.govyoutube.com

Pathways of Acetyl Group Metabolism

The acetyl group in this compound could potentially be subject to hydrolysis by esterase enzymes present in the liver and other tissues. This would lead to the formation of a deacetylated metabolite. The stability of the acetyl group would be assessed during the in vitro metabolic studies.

Data Tables

As no experimental data for this compound is available, a representative data table structure is provided below to illustrate how such findings would typically be presented.

Table 1: Putative Metabolites of this compound Identified by LC-HRMS

| Metabolite ID | Proposed Biotransformation | Measured m/z | Formula |

| M1 | Deacetylation | ||

| M2 | Monohydroxylation | ||

| M3 | Glucuronidation of Parent | ||

| M4 | Glucuronidation of M2 |

Table 2: Summary of Recombinant CYP Enzymes Involved in Metabolism

| CYP Isoform | Metabolite Formation (relative %) |

| CYP1A2 | |

| CYP2C9 | |

| CYP2C19 | |

| CYP2D6 | |

| CYP3A4 | |

| CYP3A5 |

Bromine Moiety Stability and Biotransformation

The biotransformation of brominated aromatic compounds is a critical aspect of their metabolism, influencing their biological activity and potential for bioaccumulation. The carbon-bromine bond in aromatic systems is generally stable; however, it can be subject to enzymatic cleavage through various mechanisms.

General Mechanisms of Brominated Aromatic Compound Biotransformation:

Oxidative Dehalogenation: Cytochrome P450 enzymes can catalyze the hydroxylation of the aromatic ring. This can lead to the formation of an unstable intermediate that subsequently loses the bromine atom, often resulting in a phenolic metabolite. This process is a common pathway for the detoxification of halogenated aromatic compounds.

Reductive Dehalogenation: Under certain conditions, particularly in anaerobic environments or mediated by specific reductases, the bromine atom can be removed and replaced by a hydrogen atom.

Glutathione (B108866) Conjugation: The bromine atom can be displaced by glutathione, a key cellular antioxidant, in a reaction catalyzed by glutathione S-transferases (GSTs). This often represents a detoxification pathway, leading to the formation of a more water-soluble conjugate that can be readily excreted.

The stability of the bromine moiety on the benzyl (B1604629) group of this compound would be influenced by the electronic properties of the aromatic ring and the steric hindrance around the bromine atom. Without specific experimental data, it is challenging to predict the predominant metabolic pathway for this specific molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties and reactivity of a molecule. For this compound, these methods provide a detailed picture of its molecular orbitals and bonding characteristics.

Density Functional Theory (DFT) calculations at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and compute key quantum chemical parameters. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.

Other quantum chemical parameters derived from these calculations include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors help in quantifying the molecule's reactivity and are calculated from the HOMO and LUMO energies.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -1.23 |

| Energy Gap (ΔE) | 5.55 |

| Ionization Potential (I) | 6.78 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.005 |

| Chemical Hardness (η) | 2.775 |

Note: The data presented in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a higher E(2) value indicates a more significant interaction.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) on C=O | π* (C=O) | 25.8 |

| LP (O) ester | σ* (C-C) | 5.2 |

| π (Aromatic Ring) | π* (Aromatic Ring) | 20.4 |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of an NBO analysis.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations are performed to predict the preferred binding orientation of this compound within the active site of a target protein. This computational technique helps in identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. For instance, docking into a kinase domain might reveal hydrogen bonding between the acetyl group and backbone residues, while the bromobenzyl moiety could engage in hydrophobic and halogen bonding interactions within a specific pocket of the active site.

While docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-protein complex over time. MD simulations can reveal the conformational flexibility of this compound within the binding site and assess the stability of the predicted binding mode. Analysis of the simulation trajectory can identify conformational changes in both the ligand and the protein upon binding and can help in understanding the energetic landscape of the binding process.

Crystal Structure Analysis and Intermolecular Interactions

The determination of the single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional arrangement in the solid state and the nature of the intermolecular interactions that govern its crystal packing.

The analysis would reveal details about bond lengths, bond angles, and torsion angles. Furthermore, it would allow for a detailed examination of the intermolecular forces, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings. These interactions play a crucial role in the formation and stability of the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1489.7 |

Note: This crystallographic data is for illustrative purposes only.

Computational Chemistry and Molecular Modeling

Hirshfeld Surface Analysis for Solid-State Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This approach partitions the crystal space into regions where the electron distribution of a promolecule (a molecule within the crystal) dominates over the sum of all other promolecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the close contacts between neighboring molecules can be obtained.

The dnorm value is derived from the distance of any point on the surface to the nearest nucleus external to the surface (de) and the nearest nucleus internal to the surface (di), normalized by the van der Waals radii of the respective atoms. The resulting surface is color-coded, with red regions indicating intermolecular contacts shorter than the sum of the van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions representing contacts approximately equal to the van der Waals radii, and blue regions showing contacts longer than the van der Waals radii.

While specific crystallographic data for 4-Bromobenzyl 3-acetylmaprounate is not publicly available, analysis of structurally related compounds containing 4-bromobenzyl or 4-bromophenyl moieties allows for a predictive assessment of its solid-state interactions. Based on numerous studies of similar brominated organic molecules, a characteristic pattern of intermolecular contacts can be anticipated. nih.govnih.govnih.govnih.gov

The analysis typically involves generating two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts over the Hirshfeld surface. These plots represent de versus di, with each point corresponding to a specific type of atomic contact. The relative contribution of each interaction type to the total Hirshfeld surface area can be calculated, providing a quantitative measure of its importance in the crystal packing.

The most significant interactions expected for this compound would involve hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), bromine-hydrogen (Br···H/H···Br), and oxygen-hydrogen (O···H/H···O) contacts. The large aliphatic backbone of the maprounate structure would lead to a high percentage of H···H contacts, which are generally the most abundant in organic crystal structures. nih.govnih.gov

The presence of the bromine atom is particularly significant, as it can participate in halogen bonding and other specific interactions. The Br···H/H···Br contacts are a key feature in the packing of many brominated compounds. nih.govnih.gov Similarly, the carbonyl and ether oxygen atoms of the acetyl and ester groups are expected to act as hydrogen bond acceptors, leading to distinct O···H/H···O interactions.

A plausible distribution of intermolecular contacts for this compound, derived from published data on analogous compounds, is presented in the table below.

| Interaction Type | Anticipated Contribution (%) |

|---|---|

| H···H | ~40-55 |

| C···H/H···C | ~15-25 |

| Br···H/H···Br | ~10-20 |

| O···H/H···O | ~8-15 |

| C···C | ~3-7 |

| Other (e.g., Br···C, Br···O) | ~1-5 |

This predictive data underscores the complexity of the intermolecular forces governing the solid-state architecture of this compound. The interplay between the non-specific van der Waals forces dominated by the H···H and C···H contacts, and the more directional interactions involving the bromine and oxygen atoms, would ultimately define the molecular packing and resulting crystal morphology.

Analytical Method Development and Validation for Research Applications

Chromatographic Methodologies for Quantification and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of 4-Bromobenzyl 3-acetylmaprounate from related substances, including starting materials, intermediates, and potential degradation products.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the determination of non-volatile compounds like this compound. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to the compound's expected lipophilicity.

In a typical RP-HPLC method for a triterpenoid (B12794562) ester, a C18 column is employed, which provides excellent separation based on hydrophobicity. hplc.eu The mobile phase often consists of a mixture of an aqueous component (such as water with a small percentage of an acid like acetic acid or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the main compound from its impurities. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Triterpenoid Esters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 60% B; 5-25 min: 60-90% B; 25-30 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters based on established methods for similar compounds and does not represent validated data for this compound.

Method validation for such an HPLC procedure would involve assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more definitive identification and characterization, especially of impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This allows for the determination of the molecular weight of the eluted compounds and, with tandem mass spectrometry (MS/MS), provides structural information through fragmentation patterns. nih.gov

In the context of this compound, LC-MS would be invaluable for confirming the identity of the synthesized compound and for identifying unknown impurities. nih.gov The mass spectrometer can be operated in various ionization modes, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depending on the analyte's properties. mdpi.com

Table 2: Representative LC-MS Parameters for Triterpenoid Analysis

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Scan Range | m/z 100-1500 |

This table provides an example of typical LC-MS parameters and is for illustrative purposes only.

Spectroscopic Techniques for Quantitative Analysis

While HPLC is the primary tool for quantitative analysis, spectroscopic methods, particularly UV-Visible spectroscopy, play a role in routine analysis and in conjunction with chromatography. The presence of the bromobenzyl chromophore in this compound suggests that it will have a distinct UV absorbance profile, which is utilized for detection in HPLC. A full UV-Vis spectrum can help in the initial characterization of the compound.

For more complex mixtures or when higher specificity is required, derivative spectroscopy can be employed. youtube.com This technique involves calculating the derivatives of an absorbance spectrum, which can help to resolve overlapping peaks from different components in a mixture. youtube.com

Impurity Profiling and Degradation Product Identification

Impurity profiling is a critical aspect of pharmaceutical development, aimed at the identification, quantification, and control of impurities in a drug substance. jocpr.comajprd.com Impurities can originate from the synthesis process (e.g., unreacted starting materials, by-products) or from the degradation of the active substance over time. nih.govresearchgate.net

For this compound, potential process-related impurities could include maprounic acid, 3-acetylmaprounic acid, and 4-bromobenzyl alcohol. Degradation is likely to occur through hydrolysis of the ester linkages, leading to the formation of 3-acetylmaprounic acid and 4-bromobenzyl alcohol, or further to maprounic acid and acetic acid. researchgate.net

The identification of these impurities is typically achieved using LC-MS/MS, where the fragmentation patterns of the unknown peaks are compared with those of the parent compound or with reference standards if available. nih.gov

Development of Stability-Indicating Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from its degradation products, excipients, and process impurities. youtube.com The development of a SIM for this compound is essential for determining its shelf-life and storage conditions.

The development of a SIM involves subjecting the compound to forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

Acidic and basic hydrolysis: To assess susceptibility to pH-dependent degradation.

Oxidation: Using reagents like hydrogen peroxide to evaluate oxidative stability.

Thermal degradation: Exposing the compound to high temperatures.

Photodegradation: Exposing the compound to UV and visible light to assess its photostability. nih.govmdpi.comnih.gov

The analytical method, usually RP-HPLC, is then developed and optimized to separate the intact drug from all the degradation products formed under these stress conditions. nih.gov The peak purity of the active substance is often assessed using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradants.

Future Perspectives and Research Trajectories in Chemical Biology

Design and Synthesis of Next-Generation Maprounate Derivatives for Enhanced Activity

The semisynthetic modification of natural products is a cornerstone of drug discovery, often leading to derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com Triterpenoids, such as the parent maprounic acid, are a well-established class of bioactive natural products with a wide range of activities, including anticancer, anti-inflammatory, and antiviral effects. nih.govnih.govnih.gov The future development of 4-Bromobenzyl 3-acetylmaprounate will likely involve the rational design and synthesis of a library of new derivatives to explore structure-activity relationships (SAR).

Key areas of focus for the synthesis of next-generation maprounate derivatives could include:

Modification of the Bromobenzyl Moiety: The position and nature of the halogen on the benzyl (B1604629) group could be varied. For instance, replacing bromine with other halogens (chlorine, fluorine, or iodine) would modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to target proteins. The 4-bromobenzyl group itself is a common feature in medicinal chemistry, known to engage in halogen bonding and other favorable interactions with biological targets. nih.govmdpi.com

Alterations to the Acetyl Group: The 3-acetyl group on the maprounate core could be replaced with other acyl chains of varying lengths and functionalities. This could impact the compound's lipophilicity and its ability to cross cellular membranes.

Modifications of the Triterpenoid (B12794562) Scaffold: Further derivatization of the maprounic acid backbone, for example, at other available hydroxyl or carboxyl groups, could lead to compounds with novel biological activities.

The synthesis of these derivatives would likely employ standard esterification and acylation reactions, starting from maprounic acid, which can be isolated from natural sources or produced through biotechnological methods.

Table 1: Hypothetical Next-Generation Maprounate Derivatives and Their Design Rationale

| Derivative Name | Modification from this compound | Rationale for Synthesis |

| 4-Chlorobenzyl 3-acetylmaprounate | Replacement of bromine with chlorine | To investigate the effect of halogen size and electronegativity on activity. |

| 4-Bromobenzyl 3-propionylmaprounate | Replacement of the acetyl group with a propionyl group | To increase lipophilicity and potentially alter target specificity. |

| 4-Bromobenzyl maprounate | Removal of the 3-acetyl group | To assess the contribution of the acetyl group to the biological activity. |

| 4-Bromobenzyl 3-acetylmaprounamide | Conversion of the carboxylic acid to an amide | To explore different interactions with target proteins and improve metabolic stability. |

Application as Chemical Probes for Elucidating Complex Biological Pathways

High-quality chemical probes are indispensable tools for dissecting the intricacies of biological pathways. rjeid.comtandfonline.comnih.gov A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. While the specific biological targets of this compound are yet to be identified, its structure suggests it could be developed into a valuable chemical probe.

Future research in this area would likely involve:

Target Identification: The primary step would be to identify the cellular targets of this compound. This could be achieved through various techniques, including affinity chromatography, activity-based protein profiling (ABPP), and chemoproteomic approaches. nih.gov

Probe Derivatization: Once a target is identified, the compound could be further modified to create more sophisticated probes. For example, the addition of a "clickable" alkyne or azide (B81097) group would allow for the use of bioorthogonal chemistry to visualize the probe within cells or to enrich and identify its binding partners. researchgate.net

Pathway Elucidation: By observing the cellular effects of the probe and identifying its direct binding partners, researchers could begin to unravel the biological pathways in which it participates. Given the known activities of other triterpenoids, these pathways could be related to inflammation, apoptosis, or cellular stress responses.

Table 2: Potential Chemical Probes Derived from this compound

| Probe Name | Functional Group Added | Intended Application |

| 4-Bromobenzyl 3-(propargyloxy)maprounate | Alkyne group | Click chemistry for target identification and visualization. |

| Azido-4-bromobenzyl 3-acetylmaprounate | Azide group | Bioorthogonal labeling of target proteins. |

| Biotinylated this compound | Biotin tag | Affinity-based pulldown of target proteins. |

| Fluorescently-tagged this compound | Fluorophore | Cellular imaging and localization studies. |

Integration with Synthetic Biology for Targeted Biosynthetic Engineering

Synthetic biology offers powerful tools for the production and diversification of natural products. nih.govcapes.gov.bracs.orgnih.gov The biosynthesis of triterpenoids involves a complex series of enzymatic reactions, starting from simple precursors. By engineering the biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae (baker's yeast), it is possible to produce large quantities of the parent maprounic acid. biorxiv.org

Future research could focus on integrating synthetic biology approaches with the chemical synthesis of this compound and its derivatives in several ways:

Sustainable Production of the Maprounic Acid Core: Engineering yeast or other microorganisms to overproduce maprounic acid would provide a sustainable and scalable source of the starting material for chemical synthesis.

Enzymatic Derivatization: It may be possible to engineer enzymes that can directly perform some of the derivatization steps in vivo. For example, acyltransferases could be evolved to specifically add the acetyl group at the C-3 position.

Combinatorial Biosynthesis: By introducing genes from different organisms that encode for various modifying enzymes (e.g., hydroxylases, glycosyltransferases), it might be possible to generate a diverse library of maprounate derivatives biosynthetically.

This "chemobiosynthetic" approach, combining the strengths of both chemical synthesis and synthetic biology, could accelerate the discovery of new maprounate derivatives with enhanced biological activities.

Exploration of Novel Mechanistic Applications Beyond Current Findings

The discovery of novel mechanisms of action for small molecules is a key driver of innovation in chemical biology and drug discovery. While the specific activities of this compound are unknown, the broader class of triterpenoids is known to interact with a variety of cellular targets and pathways. nih.govresearchgate.net

Future research should aim to explore novel mechanistic applications for this compound and its derivatives that go beyond the currently anticipated activities based on its chemical class. This could involve:

Phenotypic Screening: High-throughput screening of this compound and its derivatives in a wide range of cell-based assays could reveal unexpected biological activities.

Mechanism of Action Studies: Once a novel phenotype is identified, detailed mechanistic studies would be required to understand how the compound exerts its effect. This could involve identifying its molecular target and elucidating the downstream signaling events.

Exploring New Therapeutic Areas: The discovery of novel mechanisms of action could open up new therapeutic possibilities for maprounate derivatives in areas not traditionally associated with triterpenoids.

The presence of the bromobenzyl group may also confer unique properties, such as the ability to act as a specific covalent inhibitor or to engage in halogen bonding interactions that are not typical for naturally occurring triterpenoids.

Q & A

Basic: What synthetic routes are optimal for preparing 4-bromobenzyl derivatives, and how can reaction conditions be tailored to maximize yield?

4-Bromobenzyl derivatives are typically synthesized via free radical bromination of toluene analogs using bromine (Br₂) under UV light or peroxide initiators (e.g., benzoyl peroxide). For example, 4-bromobenzyl bromide is produced by brominating 4-bromotoluene, with yields optimized by controlling reaction time and stoichiometry . Nucleophilic substitution (e.g., SN2) is another key route, as seen in the reaction of 4-bromobenzyl chloride with NaCN in ethanol to form 4-bromobenzyl cyanide . Methodological tips:

- Use inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC or GC-MS.

Basic: Which characterization techniques are critical for confirming the structure of 4-bromobenzyl 3-acetylmaprounate?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and functional groups.

- X-ray Crystallography : For unambiguous determination of molecular geometry (e.g., orthogonal crystal systems with space group Pna2₁ observed in 4-bromobenzyl chloride) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Thermal Analysis : Melting point (mp) and boiling point (bp) comparisons with literature values (e.g., mp 117–119°C for 4-bromophenylacetic acid) .

Advanced: How does the electronic environment of the benzyl group influence nucleophilic substitution in 4-bromobenzyl compounds?

The electron-withdrawing bromine atom at the para position enhances the electrophilicity of the benzylic carbon, facilitating SN2 reactions. Competitive experiments (e.g., reacting 4-bromobenzyl bromide vs. chloride with PPh₃) demonstrate higher reactivity of bromides due to better leaving-group ability . Methodological considerations:

- Use computational tools (DFT) to map electron density.

- Compare kinetics in polar aprotic vs. protic solvents.

Advanced: How can researchers resolve contradictions in reactivity data across solvents for SN2 reactions involving 4-bromobenzyl derivatives?

Contradictions often arise from solvent polarity effects. For example, in CHCl₃, 4-bromobenzyl bromide reacts faster with PPh₃ than its chloride analog, but this trend may reverse in polar solvents. Strategies:

- Conduct solvent-screening studies with controlled dielectric constants.

- Use Arrhenius plots to compare activation energies in different media .

Advanced: What crystallographic methodologies are recommended to analyze intermolecular interactions in 4-bromobenzyl compounds?

- Single-crystal X-ray diffraction (SC-XRD) : Resolve crystal packing and weak interactions (e.g., Br⋯Cl contacts in 4-bromobenzyl chloride) .

- Hirshfeld surface analysis : Quantify intermolecular contact contributions.

- Temperature-dependent studies : Assess thermal motion effects on crystal structure (e.g., data collected at 200 K to minimize disorder) .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate 4-bromobenzyl analogs’ bioactivity?

- Analog synthesis : Modify substituents (e.g., replacing benzyl chloride with hydroxyl or amine groups) and compare bioactivity .

- In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) or cell viability tests (e.g., IC₅₀ determination).

- Molecular docking : Map interactions with biological targets (e.g., proteins) using software like AutoDock .

Basic: What storage and handling protocols ensure stability of 4-bromobenzyl derivatives?

- Storage : Keep in amber vials at –20°C to prevent photodegradation.

- Handling : Use anhydrous conditions (e.g., gloveboxes) for moisture-sensitive derivatives like 4-bromobenzyl cyanide .

- Stability testing : Perform accelerated aging studies under varying pH and temperature conditions .

Advanced: Which in vitro assays are suitable for studying this compound’s interaction with biomolecules?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with proteins.

- Fluorescence quenching assays : Monitor ligand-protein interactions via tryptophan fluorescence.

- Microscale Thermophoresis (MST) : Determine dissociation constants (Kd) in low-volume samples .

Advanced: How can thermal analysis techniques (DSC/TGA) elucidate the stability of 4-bromobenzyl derivatives?

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting, decomposition) and purity via enthalpy changes.

- Thermogravimetric Analysis (TGA) : Quantify thermal stability by measuring mass loss under controlled heating (e.g., 4-bromophenylacetic acid decomposes at >200°C) .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.